molecular formula C17H16F3N3 B2939532 N-ethyl-1-[3-(trifluoromethyl)benzyl]-1H-1,3-benzimidazol-2-amine CAS No. 866131-98-8

N-ethyl-1-[3-(trifluoromethyl)benzyl]-1H-1,3-benzimidazol-2-amine

Cat. No.: B2939532
CAS No.: 866131-98-8
M. Wt: 319.331
InChI Key: QLJLYHFAYYCTIL-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

N-ethyl-1-[[3-(trifluoromethyl)phenyl]methyl]benzimidazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16F3N3/c1-2-21-16-22-14-8-3-4-9-15(14)23(16)11-12-6-5-7-13(10-12)17(18,19)20/h3-10H,2,11H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLJLYHFAYYCTIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC2=CC=CC=C2N1CC3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16F3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-ethyl-1-[3-(trifluoromethyl)benzyl]-1H-1,3-benzimidazol-2-amine is a synthetic compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the benzimidazole class, characterized by the presence of a benzimidazole ring fused with an ethyl group and a trifluoromethyl-substituted benzyl moiety. The general molecular formula can be represented as C17H18F3N3C_{17}H_{18}F_3N_3.

PropertyValue
Molecular Weight345.34 g/mol
SolubilitySoluble in DMSO and DMF
Melting PointNot specified
  • Antiviral Activity : Research has indicated that compounds similar to benzimidazole derivatives exhibit antiviral properties. These compounds can inhibit viral replication by targeting specific viral enzymes or proteins. For instance, this compound may interfere with viral RNA polymerases or proteases, crucial for the viral life cycle.
  • Anticancer Potential : Benzimidazole derivatives have shown promise in cancer therapy by inducing apoptosis in cancer cells and inhibiting tumor growth. The trifluoromethyl group enhances the lipophilicity of the molecule, potentially improving its ability to penetrate cellular membranes.
  • Enzyme Inhibition : Studies on structurally related compounds suggest that this compound may act as an inhibitor of certain enzymes such as kinases or proteases, which are vital in various signaling pathways.

Efficacy Studies

Research findings have demonstrated varying degrees of efficacy for similar benzimidazole derivatives:

  • In vitro Studies : A study reported that a related benzimidazole compound exhibited an IC50 value of 0.35 µM against a specific target enzyme, indicating potent activity .
  • In vivo Studies : Animal model studies have shown that benzimidazole derivatives can reduce tumor sizes significantly compared to control groups, suggesting their potential as anticancer agents .

Case Studies

  • Antiviral Research : A study published in MDPI highlighted the effectiveness of benzimidazole derivatives against viral infections, noting that modifications such as the addition of trifluoromethyl groups could enhance antiviral potency .
  • Cancer Treatment Trials : Clinical trials involving similar compounds have indicated promising results in reducing tumor burden in patients with certain types of cancers, such as breast and lung cancer. The mechanism often involves apoptosis induction and cell cycle arrest .

Toxicity and Safety Profile

The safety profile of this compound has not been extensively documented. However, related compounds have shown moderate toxicity levels in preclinical studies, necessitating further investigation into their safety for human use.

Toxicological Data

EndpointResult
Acute ToxicityModerate
Chronic ToxicityNot extensively studied
MutagenicityNot reported

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : N-Ethyl-1-[3-(trifluoromethyl)benzyl]-1H-1,3-benzimidazol-2-amine
  • CAS Number : 866131-98-8
  • Molecular Formula : C₁₇H₁₆F₃N₃
  • Molecular Weight : 319.32 g/mol
  • Core Structure : Benzimidazole ring substituted with an ethylamine group at position 2 and a 3-(trifluoromethyl)benzyl group at position 1 .

Key Features :

  • The benzimidazole core enables π-π stacking interactions, relevant for receptor binding .
  • Ethyl substitution on the amine may reduce basicity compared to bulkier alkyl groups, influencing pharmacokinetics .

Comparison with Structurally Similar Compounds

Benzimidazole Derivatives with Arylsulfone Substituents

Example Compounds : PR 1–9 (arylsulfone derivatives of 1H-1,3-benzimidazol-2-amine) .

Parameter Target Compound PR Series (Arylsulfone Derivatives)
Core Structure Benzimidazole Benzimidazole
Substituent at N1 3-(Trifluoromethyl)benzyl Arylsulfonyl (e.g., -SO₂-C₆H₄-X)
Molecular Weight (g/mol) 319.32 ~300–400 (estimated)
Key Functional Groups -CF₃, -NHCH₂CH₃ -SO₂-, aromatic rings
Biological Relevance Potential CNS ligands (inferred) 5-HT₆ receptor ligands with low basicity

Comparison Notes:

  • Higher molecular weights in PR compounds may reduce blood-brain barrier penetration compared to the target compound .

Benzimidazole-Thiadiazole Hybrids

Example Compounds : Substituted N-[(1H-benzimidazol-2-yl)methyl]-5-phenyl-1,3,4-thiadiazol-2-amine .

Parameter Target Compound Thiadiazole Hybrids
Core Structure Benzimidazole Benzimidazole + 1,3,4-thiadiazole
Substituent at N1 3-(Trifluoromethyl)benzyl Phenyl-thiadiazole
Molecular Weight (g/mol) 319.32 ~350–400 (estimated)
Key Functional Groups -CF₃, -NHCH₂CH₃ Thiadiazole ring, -NH- bridge
Biological Relevance Undocumented Antimicrobial/antiproliferative activity inferred from thiadiazole moiety

Comparison Notes:

  • The thiadiazole ring introduces additional hydrogen-bonding sites, which may enhance interactions with enzymes or DNA .
  • The target compound’s simpler structure could offer better synthetic accessibility .

Benzothiazole and Benzoxazole Analogs

Example Compounds :

  • N-Benzyl-6-ethyl-1,3-benzothiazol-2-amine (CAS: 1105191-56-7)
  • N-Methyl-1,3-benzoxazol-2-amine (CAS: 19776-98-8)
Parameter Target Compound Benzothiazole Analog Benzoxazole Analog
Core Structure Benzimidazole Benzothiazole Benzoxazole
Substituent at N1 3-(Trifluoromethyl)benzyl Benzyl Methyl
Molecular Weight (g/mol) 319.32 268.38 148.16
Key Functional Groups -CF₃, -NHCH₂CH₃ -S-, benzyl -O-, -NHCH₃
Biological Relevance Undocumented Unknown Metal catalysis applications

Comparison Notes:

  • Replacing benzimidazole with benzothiazole/benzoxazole alters electronic properties (e.g., sulfur in benzothiazole increases polarizability) .
  • The target compound’s -CF₃ group provides greater metabolic stability compared to methyl or benzyl groups .

Trifluoromethyl-Substituted Amines

Example Compounds :

  • Dexfenfluramine (N-ethyl-1-[3-(trifluoromethyl)phenyl]propan-2-amine)
  • N-[3-(Trifluoromethyl)phenyl]-4,5-dihydro-1,3-thiazol-2-amine
Parameter Target Compound Dexfenfluramine Thiazol-2-amine
Core Structure Benzimidazole Propane-2-amine Thiazoline
Substituent 3-(Trifluoromethyl)benzyl 3-(Trifluoromethyl)phenyl 3-(Trifluoromethyl)phenyl
Molecular Weight (g/mol) 319.32 231.26 ~250 (estimated)
Biological Relevance Undocumented Serotoninergic agent (historical use in obesity) Unknown

Comparison Notes:

  • Dexfenfluramine’s aliphatic amine structure contrasts with the target compound’s aromatic benzimidazole core, leading to divergent pharmacological profiles .
  • The thiazoline derivative’s saturated ring may reduce planarity, limiting π-π interactions critical for receptor binding .

Q & A

Q. What are the common synthetic routes for preparing N-ethyl-1-[3-(trifluoromethyl)benzyl]-1H-1,3-benzimidazol-2-amine?

Methodological Answer: The compound can be synthesized via cyclocondensation reactions involving o-phenylenediamine derivatives and acyl chlorides or carboxylic acids. For example:

  • Step 1: React 3-(trifluoromethyl)benzyl chloride with o-phenylenediamine in a polar solvent (e.g., ethanol) under reflux.
  • Step 2: Introduce the ethylamine group via nucleophilic substitution or reductive amination.
    Critical parameters include temperature control (reflux conditions), solvent choice (ethanol, polyphosphoric acid), and stoichiometric ratios to minimize side products like imidazole byproducts .
    Key Reference: highlights the role of acyl chlorides and protonating agents in benzimidazole formation, while provides a template for reflux-based crystallization.

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

Methodological Answer: Use a combination of:

  • X-ray crystallography to resolve the benzimidazole core and trifluoromethylbenzyl substituent (as demonstrated in for analogous structures).
  • NMR spectroscopy (¹H, ¹³C, ¹⁹F) to verify substituent positions and electronic environments. For example, the trifluoromethyl group will show a distinct ¹⁹F signal near -60 ppm .
  • Mass spectrometry to confirm molecular weight and fragmentation patterns.

Key Reference: details X-ray refinement techniques, and emphasizes derivatization protocols for structural validation.

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity of this benzimidazole derivative?

Methodological Answer: Employ a Design of Experiments (DOE) approach to evaluate:

  • Temperature: Higher temperatures (e.g., reflux) favor cyclization but may degrade sensitive groups like trifluoromethyl .
  • Catalysts: Acidic catalysts (e.g., polyphosphoric acid) enhance cyclization efficiency but require careful quenching .
  • Solvent polarity: Ethanol or toluene balances solubility and reaction kinetics .
    Statistical tools (e.g., ANOVA) can identify significant factors. For example, notes that excess protonating agents reduce imidazole byproduct formation.

Q. How can researchers investigate the structure-activity relationship (SAR) of this compound for biological applications?

Methodological Answer:

  • Modify substituents: Replace the trifluoromethyl group with other electron-withdrawing groups (e.g., nitro, chloro) to assess impact on bioactivity.
  • Biological assays: Test derivatives against target enzymes (e.g., antimicrobial or anticancer targets) using in vitro models.
  • Computational docking: Use software like AutoDock to predict binding affinities based on substituent electronic profiles .
    Key Reference: discusses benzoxazole/benzimidazole SAR frameworks, while emphasizes theory-driven experimental design.

Q. How should contradictions in reported bioactivity data for similar benzimidazoles be resolved?

Methodological Answer:

  • Systematic review: Compile data from peer-reviewed studies, excluding non-validated sources (e.g., commercial databases).
  • Meta-analysis: Normalize variables like assay conditions (pH, concentration) and control groups.
  • Replicate key studies: Use standardized protocols (e.g., CLSI guidelines for antimicrobial testing) to isolate experimental variables .
    Key Reference: underscores the importance of linking contradictory findings to overarching theoretical frameworks.

Q. What computational methods predict the reactivity of the trifluoromethylbenzyl group in this compound?

Methodological Answer:

  • Density Functional Theory (DFT): Calculate frontier molecular orbitals (FMOs) to identify reactive sites. For example, used FMO analysis to predict methyl group oxidation resistance.
  • Molecular dynamics (MD): Simulate solvation effects on the trifluoromethyl group’s stability in aqueous vs. nonpolar environments.
  • QSAR modeling: Corrogate electronic parameters (e.g., Hammett constants) with experimental reactivity data .

Q. How can crystallization conditions be tailored to obtain high-quality single crystals for X-ray studies?

Methodological Answer:

  • Solvent screening: Test mixtures of ethanol, DMSO, or acetonitrile for slow evaporation.
  • Temperature gradients: Gradual cooling from reflux to room temperature minimizes lattice defects (as in ).
  • Additives: Use seed crystals or ionic liquids to control nucleation rates .

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